

# Spectroscopic Profile of 1,3-Bis(2-hydroxyethoxy)benzene: A Technical Guide

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## Compound of Interest

Compound Name: 1,3-Bis(2-hydroxyethoxy)benzene

Cat. No.: B093271

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Bis(2-hydroxyethoxy)benzene** (CAS No. 102-40-9), a significant intermediate in polymer science and other chemical syntheses. The following sections detail its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral properties, offering a foundational dataset for its identification, characterization, and quality control.

## Molecular Structure and Spectroscopic Overview

**1,3-Bis(2-hydroxyethoxy)benzene**, also known as resorcinol bis(2-hydroxyethyl) ether, possesses a molecular formula of  $C_{10}H_{14}O_4$  and a molecular weight of 198.22 g/mol. Its structure, featuring a central benzene ring with two hydroxyethoxy side chains, gives rise to a characteristic spectroscopic signature. The presence of hydroxyl (-OH), ether (C-O-C), and aromatic (C=C, C-H) functional groups are readily identifiable through FTIR and NMR spectroscopy.

## Spectroscopic Data

The following tables summarize the key quantitative data obtained from FTIR,  $^1H$  NMR, and  $^{13}C$  NMR analyses of **1,3-Bis(2-hydroxyethoxy)benzene**.

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **1,3-Bis(2-hydroxyethoxy)benzene** is characterized by the vibrational frequencies of its constituent functional groups. The table below presents the main absorption bands.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (hydroxyl groups)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
~1600, ~1480	Medium-Strong	Aromatic C=C skeletal vibrations
~1250	Strong	Aryl-O stretch (asymmetric)
~1050	Strong	C-O stretch (aliphatic ether and alcohol)

## Proton (<sup>1</sup>H) Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.16	Triplet	1H	Aromatic H (Position 5)
6.51	Doublet of doublets	2H	Aromatic H (Positions 4, 6)
6.49	Triplet	1H	Aromatic H (Position 2)
4.86	Singlet	2H	Hydroxyl (-OH)
3.96	Triplet	4H	-O-CH <sub>2</sub> -
3.71	Triplet	4H	-CH <sub>2</sub> -OH

Note: The assignments are based on typical chemical shifts and splitting patterns. Actual spectra may show slight variations.

## Carbon-<sup>13</sup> (<sup>13</sup>C) Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Chemical Shift (ppm)	Assignment
~160	Aromatic C-O (Positions 1, 3)
~130	Aromatic C-H (Position 5)
~107	Aromatic C-H (Positions 4, 6)
~102	Aromatic C-H (Position 2)
~70	-O-CH <sub>2</sub> -
~61	-CH <sub>2</sub> -OH

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

### Fourier-Transform Infrared (FTIR) Spectroscopy

**Sample Preparation:** A small amount of solid **1,3-Bis(2-hydroxyethoxy)benzene** is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

**Instrumentation:** A Nicolet iS50 FTIR spectrometer or equivalent.

**Data Acquisition:**

- Mode: Transmittance
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- Background: A background spectrum of the empty sample compartment is collected prior to sample analysis.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** Approximately 10-20 mg of **1,3-Bis(2-hydroxyethoxy)benzene** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

**Instrumentation:** A Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a 5 mm broadband probe.

**<sup>1</sup>H NMR Data Acquisition:**

- Pulse Program: zg30

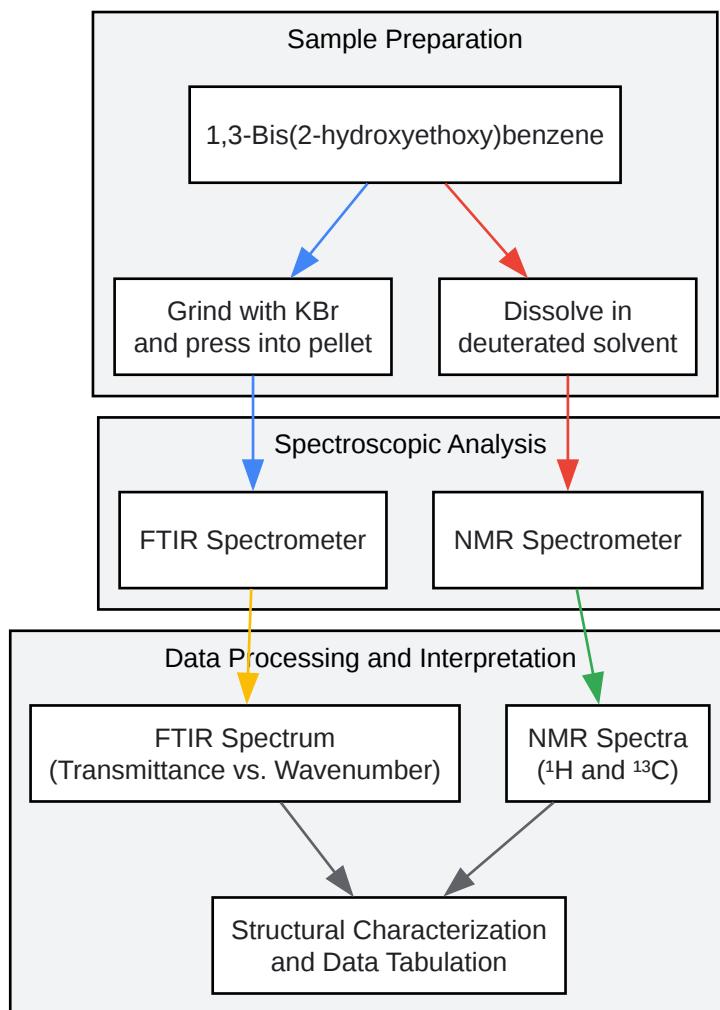
- Number of Scans: 16
- Acquisition Time: ~4 seconds
- Relaxation Delay: 1 second
- Spectral Width: 20 ppm

**<sup>13</sup>C NMR Data Acquisition:**

- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Acquisition Time: ~1 second
- Relaxation Delay: 2 seconds
- Spectral Width: 240 ppm

## Visualizations

## Experimental Workflow for Spectroscopic Analysis

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Caption: Workflow for Spectroscopic Analysis.

This guide provides essential spectroscopic data and protocols for the characterization of **1,3-Bis(2-hydroxyethoxy)benzene**, serving as a valuable resource for researchers and professionals in the field. The provided data facilitates the confirmation of molecular structure and purity, which is critical in research, development, and quality assurance applications.

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